molecular formula C15H18N4O B2842158 N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide CAS No. 2305395-67-7

N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide

Cat. No. B2842158
CAS RN: 2305395-67-7
M. Wt: 270.336
InChI Key: FLYXUYLPUFXHEA-UHFFFAOYSA-N
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Description

N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has been shown to inhibit the production of various pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. In addition, this compound has been shown to protect against oxidative stress and apoptosis in neuronal cells, suggesting its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide has several advantages for lab experiments, including its stability and ease of synthesis. This compound is a stable compound that can be easily synthesized through various methods. This compound is also soluble in various solvents, making it suitable for various experimental conditions. However, this compound has some limitations, including its potential toxicity and limited availability. This compound has been shown to have some toxic effects, and its availability is limited due to its complex synthesis method.

Future Directions

There are several future directions for research on N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide, including its potential as a therapeutic agent for various diseases, its mechanism of action, and its toxicity profile. Further studies are needed to determine the potential of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. The mechanism of action of this compound needs to be further elucidated to understand its effects on various signaling pathways in cells. In addition, studies are needed to determine the toxicity profile of this compound and its potential side effects in vivo.

Synthesis Methods

N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide can be synthesized through various methods, including the reaction of 4-methyl-2-pyridinecarboxaldehyde with 5-propyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic anhydride and triethylamine to obtain this compound. Other methods include the reaction of 4-methyl-2-pyridinecarboxaldehyde with 5-propyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of a base, such as sodium hydroxide or potassium carbonate.

Scientific Research Applications

N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound has been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential as a drug target for various diseases, including diabetes, obesity, and inflammation.

properties

IUPAC Name

N-[1-(4-methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-4-6-13-12(18-15(20)5-2)10-17-19(13)14-9-11(3)7-8-16-14/h5,7-10H,2,4,6H2,1,3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYXUYLPUFXHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=NC=CC(=C2)C)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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